
Z-Trp-trp-OH
Overview
Description
Preparation Methods
Solution-Phase Synthesis
Coupling Reagents and Reaction Conditions
Solution-phase synthesis of Z-Trp-Trp-OH typically employs carbodiimide-based coupling agents. A patented method utilizes propylphosphonic anhydride (PPA) in ethyl acetate with N-ethylmorpholine as a base. The reaction proceeds at pH 5.0 and 30°C, ensuring minimal racemization. Key steps include:
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Dissolving Z-Trp-OH and Trp-OMe·HCl in ethyl acetate with sodium chloride.
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Adjusting pH to 5.0 using N-ethylmorpholine.
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Adding PPA solution dropwise while maintaining temperature ≤30°C.
The precipitate formed during PPA addition is resolubilized with water, followed by phase separation and washing with potassium hydrogen sulfate (10%) and sodium bicarbonate (5%) .
Table 1: Solution-Phase Synthesis Parameters
Parameter | Value |
---|---|
Coupling Agent | PPA (50% in solution) |
Base | N-ethylmorpholine |
Solvent | Ethyl acetate/water biphasic |
Temperature | 30°C |
Reaction Time | 30 minutes |
Yield | 42.0% |
Purity (HPLC) | 98.2% |
Workup and Purification
Post-reaction workup involves sequential washing to remove unreacted starting materials and byproducts. The organic phase is extracted with:
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Potassium hydrogen sulfate (10%) : Neutralizes excess base and removes hydrophilic impurities .
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Sodium bicarbonate (5%) : Eliminates acidic residues and stabilizes the peptide .
Final isolation involves evaporating the ethyl acetate phase under vacuum, yielding a crystalline product dried at 40°C . This method’s efficiency is underscored by its 42% yield and 98.2% purity, surpassing traditional protocols yielding 30% with 78.8% purity .
Solid-Phase Peptide Synthesis (SPPS)
Resin Functionalization and Chain Assembly
SPPS methods for this compound leverage Fmoc/t-Bu protecting strategies . The process involves:
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Resin loading : Wang resin functionalized with hydroxymethylphenoxy groups.
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Deprotection : Fmoc removal using 20% piperidine in DMF.
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Coupling : HOBt/DIC activation of Z-Trp-OH, followed by Trp-OH addition.
Industrial protocols emphasize iterative cycles of deprotection and coupling, with real-time monitoring via Kaiser test to ensure complete reactions.
Table 2: SPPS Efficiency Metrics
Metric | SPPS Method |
---|---|
Coupling Efficiency | >99% per step |
Total Yield | 85–90% |
Purity (Crude) | 75–80% |
Purification Method | Reverse-phase HPLC |
Side-Chain Deprotection and Cleavage
After chain assembly, the peptide is cleaved from the resin using TFA/water/triisopropylsilane (95:2.5:2.5) . The Z-group remains intact due to its acid stability, while t-Bu groups are removed . Post-cleavage precipitation in cold diethyl ether yields a crude product, purified via HPLC .
Industrial-Scale Production
Process Optimization
Industrial synthesis scales solution-phase methods using:
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Continuous stirred-tank reactors (CSTRs) : Enhance mixing and temperature control.
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In-line analytics : HPLC and mass spectrometry for real-time quality assurance.
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Solvent recovery systems : Ethyl acetate is distilled and reused, reducing costs.
A case study reported a 38% yield at 500 kg batch size, with purity ≥97% after crystallization.
Purification Techniques
Large-scale purification employs countercurrent chromatography and crystallization gradients :
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Countercurrent chromatography : Separates this compound from diastereomers using heptane-ethyl acetate gradients .
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Crystallization : Ethanol/water mixtures (70:30) produce needle-like crystals with 99% enantiomeric excess .
Comparative Analysis of Methods
Table 3: Method Comparison
Method | Yield | Purity | Scalability | Cost Efficiency |
---|---|---|---|---|
Solution-Phase | 42% | 98.2% | Moderate | High |
SPPS | 85–90% | 75–80% | High | Low |
Industrial | 38% | 97% | High | Moderate |
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Solution-phase : Preferred for small batches requiring high purity.
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SPPS : Ideal for research-scale diversity-oriented synthesis.
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Industrial : Balances cost and output for API manufacturing.
Scientific Research Applications
Peptide Synthesis
Z-Trp-Trp-OH serves as a crucial building block in peptide synthesis, which is essential for drug development and biological research. Its unique structure allows for the formation of complex peptides that can mimic natural hormones or neurotransmitters.
Neuroscience Research
Research involving this compound focuses on its role in neurotransmitter functions, particularly concerning tryptophan's conversion to serotonin. This application is vital for understanding mood disorders and potential treatments.
Pharmaceutical Development
This compound is being explored for its therapeutic potential in treating various neurological conditions, including mood disorders. Its ability to interact with biological systems makes it a candidate for drug formulation.
Therapeutic Area | Potential Applications |
---|---|
Mood Disorders | Investigated as a treatment option for depression and anxiety . |
Neurological Conditions | Research into its efficacy as a neuroprotective agent . |
Biochemical Assays
This compound is utilized in biochemical assays to evaluate enzyme activity and protein interactions. It provides insights into cellular functions and mechanisms.
Cosmetic Formulations
This compound is being investigated for its potential benefits in skincare products, particularly for enhancing skin hydration and elasticity.
Case Study 1: Peptide Synthesis Efficiency
A study demonstrated that using this compound as a substrate in enzymatic synthesis resulted in higher yields compared to traditional chemical methods due to its favorable kinetics when paired with specific proteases like chymotrypsin .
Case Study 2: Serotonin Modulation
Research published in a peer-reviewed journal highlighted how this compound influenced serotonin levels in animal models, suggesting its potential as an adjunct therapy for mood disorders .
Mechanism of Action
The mechanism of action of Z-Trp-trp-OH involves its interaction with specific molecular targets, primarily through the indole side chains of the tryptophan residues. These interactions can include cation-π interactions, hydrogen bonding, and hydrophobic interactions. The compound can modulate the activity of proteins and enzymes by binding to their active sites or allosteric sites, thereby influencing biochemical pathways .
Comparison with Similar Compounds
N-[(Benzyloxy)carbonyl]-L-tryptophan (Z-Trp-OH): A single tryptophan residue with a benzyloxycarbonyl protecting group.
L-tryptophan: The basic amino acid without any protecting groups or modifications.
Comparison:
Z-Trp-trp-OH vs. Z-Trp-OH: this compound contains two tryptophan residues, making it a dipeptide, whereas Z-Trp-OH is a single amino acid derivative. This difference in structure leads to variations in their biochemical properties and applications.
This compound vs. L-tryptophan: The presence of the benzyloxycarbonyl group in this compound provides additional stability and protection, making it more suitable for specific synthetic and research applications compared to the unmodified L-tryptophan
Biological Activity
Z-Trp-Trp-OH, also known as Z-Tryptophyl-Tryptophan, is a dipeptide derivative of tryptophan, which has garnered attention due to its potential biological activities. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, biological significance, and relevant case studies.
- Molecular Formula : C30H28N4O5
- Molecular Weight : 520.56 g/mol
- CAS Number : 14160293
- Density : 1.4 g/cm³
- Boiling Point : 791.1 °C at 760 mmHg
This compound exhibits several biological activities attributed to its structure and the properties of tryptophan residues:
- Antioxidant Activity : Tryptophan and its derivatives are known to act as antioxidants. They can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
- Neuroprotective Effects : Research indicates that tryptophan derivatives may influence neurotransmitter synthesis, particularly serotonin, which is vital for mood regulation and cognitive function.
- Immunomodulatory Effects : Tryptophan metabolites can modulate immune responses, potentially enhancing the body's defense mechanisms against pathogens.
Table 1: Summary of Biological Activities of this compound
Case Studies
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Neuroprotective Study :
A study conducted on neuronal cell lines demonstrated that this compound significantly increased cell viability under oxidative stress conditions compared to controls. The mechanism was linked to enhanced antioxidant enzyme activity, suggesting a protective role against neurodegeneration. -
Immunomodulation Research :
In a clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines. This finding supports its potential as an adjunct therapy in managing inflammatory diseases. -
Antioxidant Efficacy :
Experimental models showed that this compound could effectively reduce lipid peroxidation levels in tissues exposed to oxidative agents, indicating its role as a potent antioxidant.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing Z-Trp-Trp-OH, and how can purity be validated?
- Methodology :
Synthesis : Use Z-protected tryptophan (Z-Trp-OH) with coupling reagents like HOBt/DIC in solution-phase or solid-phase synthesis. For Boc-protected variants, deprotection with TFA is required .
Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA). Monitor purity at 280 nm due to tryptophan’s UV absorbance .
Characterization : Validate via H/C NMR for backbone conformation and LC-MS for molecular weight confirmation. Compare retention times with standards to ensure reproducibility .
Q. How should researchers design experiments to assess this compound’s stability under physiological conditions?
- Methodology :
Conditions : Incubate the compound in buffers mimicking physiological pH (e.g., PBS at pH 7.4) and varying temperatures (4°C, 25°C, 37°C).
Analysis : Use HPLC to track degradation products over time. Quantify stability via half-life calculations.
Controls : Include antioxidants (e.g., ascorbic acid) to evaluate oxidative stability. Report deviations in peptide integrity using mass spectrometry .
Q. What analytical techniques are critical for distinguishing this compound from its stereoisomers or impurities?
- Methodology :
Chiral HPLC : Use chiral stationary phases (e.g., Chirobiotic T) to separate D/L-tryptophan isomers.
Circular Dichroism (CD) : Confirm enantiomeric purity by comparing CD spectra with known standards.
2D NMR (COSY, NOESY) : Resolve overlapping signals to identify stereochemical configurations .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
- Methodology :
Cross-Validation : Replicate experiments under identical conditions. Use multiple techniques (e.g., NMR for solution-state conformation, X-ray for solid-state structure).
Dynamic Analysis : Perform molecular dynamics (MD) simulations to model conformational flexibility. Compare simulated NMR spectra with experimental data.
Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in datasets .
Q. What strategies optimize the yield of this compound in large-scale synthesis while minimizing racemization?
- Methodology :
Coupling Reagents : Test low-racemization agents like OxymaPure/DIC or PyBOP.
Temperature Control : Conduct reactions at 0–4°C to slow racemization.
Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress. Optimize solvent systems (e.g., DMF/DCM mixtures) for solubility .
Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses. Validate with experimental IC values from enzyme inhibition assays.
MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonding and hydrophobic interactions.
Free Energy Calculations : Apply MM-GBSA to estimate binding affinities .
Q. What experimental designs are recommended to address conflicting reports on this compound’s biological activity?
- Methodology :
Dose-Response Curves : Test activity across a wide concentration range (nM–mM) to identify non-linear effects.
Cell Line Validation : Use multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific artifacts.
Pathway Analysis : Combine RNA-seq and proteomics to map downstream targets. Cross-reference with KEGG/GO databases .
Q. Data Reporting & Reproducibility
Q. How should researchers document this compound’s synthesis and characterization to ensure reproducibility?
- Guidelines :
Detailed Protocols : Specify reagent grades, reaction times, and purification thresholds (e.g., ≥95% purity).
Raw Data : Include NMR spectra (with peak assignments), HPLC chromatograms, and mass spectra in supplementary materials.
Error Reporting : Disclose batch-to-batch variability and instrument calibration protocols .
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in cellular assays?
- Methodology :
Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism.
ANOVA with Post Hoc Tests : Compare multiple groups (e.g., Tukey’s test).
Power Analysis : Predefine sample sizes to ensure statistical significance (α = 0.05, power = 0.8) .
Q. Ethical & Regulatory Considerations
Q. How can researchers ensure compliance with ethical standards when studying this compound in preclinical models?
- Guidelines :
IACUC Approval : Submit protocols for animal welfare review, including endpoints for humane euthanasia.
Data Transparency : Share negative results in repositories like Zenodo to avoid publication bias.
Material Transfer Agreements (MTAs) : Document sources of proprietary reagents .
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O5/c35-28(33-27(29(36)37)15-21-17-32-25-13-7-5-11-23(21)25)26(14-20-16-31-24-12-6-4-10-22(20)24)34-30(38)39-18-19-8-2-1-3-9-19/h1-13,16-17,26-27,31-32H,14-15,18H2,(H,33,35)(H,34,38)(H,36,37)/t26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVSKBFIFVGVSE-SVBPBHIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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